molecular formula C22H20N4O2 B12625840 6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-81-0

6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12625840
CAS No.: 917759-81-0
M. Wt: 372.4 g/mol
InChI Key: HLAODUIUOWPHGB-UHFFFAOYSA-N
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Description

6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[3,2-d]pyrimidine core, which is substituted with a benzyloxyphenyl group and an ethoxy group, making it a unique molecule with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-benzyloxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with guanidine to form the pyrido[3,2-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields a benzaldehyde derivative, while reduction of a nitro group yields an amine .

Scientific Research Applications

6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to the specific combination of substituents on the pyrido[3,2-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

917759-81-0

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

4-ethoxy-6-(4-phenylmethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C22H20N4O2/c1-2-27-21-20-19(25-22(23)26-21)13-12-18(24-20)16-8-10-17(11-9-16)28-14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H2,23,25,26)

InChI Key

HLAODUIUOWPHGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4)N

Origin of Product

United States

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